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Compound of Interest

Compound Name: Albuvirtide

Cat. No.: B10815435

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and key
experimental protocols for studies involving Albuvirtide, a long-acting HIV-1 fusion inhibitor.

Mechanism of Action

Albuvirtide is a synthetic peptide derived from the HIV-1 envelope glycoprotein gp41.[1][2] It
functions as a fusion inhibitor by binding to the HR1 domain of gp41, which prevents the
conformational changes necessary for the fusion of the viral and cellular membranes.[1] This
action blocks the entry of HIV-1 into CD4+ T cells.[1] A key feature of Albuvirtide is its
conjugation with human serum albumin, which significantly extends its half-life in the
bloodstream, allowing for less frequent dosing.[1]
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Caption: Mechanism of Albuvirtide as an HIV-1 Fusion Inhibitor.

Clinical Trial Design: An Overview

Albuvirtide has undergone Phase I, I, and Il clinical trials to evaluate its safety,
pharmacokinetics, and efficacy. A pivotal study is the TALENT trial, a Phase 3, randomized,
controlled, open-label, non-inferiority study conducted in China.[3][4]

Phase 1 and 2 Studies

Phase 1 trials focused on safety and pharmacokinetics, establishing a half-life of 10-13 days,
which supports once-weekly dosing.[5][6] Phase 2 studies provided initial evidence of the
antiviral activity and safety of Albuvirtide in combination with lopinavir/ritonavir.[7] In a Phase 2
study, treatment-naive patients receiving 160 mg or 320 mg of Albuvirtide weekly with
lopinavir/ritonavir showed significant reductions in HIV-1 RNA levels.[4][6]

Phase 3 TALENT Study Design
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The TALENT study enrolled treatment-experienced adults with HIV-1 who had failed first-line
antiretroviral therapy.[3][4] Participants were randomized to receive either Albuvirtide plus
lopinavir/ritonavir or a standard second-line regimen of two nucleoside/nucleotide reverse
transcriptase inhibitors (NRTISs) plus lopinavir/ritonavir.[3][4] The primary endpoint was the
proportion of patients with an HIV-1 RNA level below 50 copies/mL at 48 weeks.[3][4]

(Screening of Treatment-Experienced HIV-1 Patients)

Randomization (1:1)

Grm A: Albuvirtide + Lopinavir/RitonaviD (Arm B: 2 NRTIs + Lopinavir/Ritonavir)

'y
:

Primary Endpoint Assessment:
Proportion of patients with HIV-1 RNA < 50 copies/mL
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Caption: Workflow of the Phase 3 TALENT Clinical Trial.

Data Presentation

The following tables summarize the quantitative data from Albuvirtide clinical trials.

Table 1: Pharmacokinetic Parameters of Albuvirtide

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.prnewswire.com/news-releases/frontier-biotechs-long-acting-hiv-1-fusion-inhibitor-albuvirtide-meets-48-week-primary-objective-interim-results-of-a-phase-3-trial-300279903.html
https://en.frontierbiotech.com/info.html
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.prnewswire.com/news-releases/frontier-biotechs-long-acting-hiv-1-fusion-inhibitor-albuvirtide-meets-48-week-primary-objective-interim-results-of-a-phase-3-trial-300279903.html
https://en.frontierbiotech.com/info.html
https://www.prnewswire.com/news-releases/frontier-biotechs-long-acting-hiv-1-fusion-inhibitor-albuvirtide-meets-48-week-primary-objective-interim-results-of-a-phase-3-trial-300279903.html
https://en.frontierbiotech.com/info.html
https://www.benchchem.com/product/b10815435?utm_src=pdf-body-img
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Value Reference
Half-life (T%) 10-13 days [5]16]
Cmax (320 mg single dose) 61.9 + 5.6 mg/L [4]

AUCO-» (320 mg single dose) 3012.6 + 373.0 mg-h/L [4]

Cmax (320 mg multiple doses)  57.0 + 7.9 mg/L [4]

Ctrough (320 mg multiple
ah ( g P 6.9 mg/L [4]
doses)

| AUCO- (320 mg multiple doses) | 4946.3 £ 407.1 mg-h/L |[4] |

Table 2: Efficacy Results from the Phase 3 TALENT Study (48 Weeks)

Endpoint Albuvirtide + LPVIr 2 NRTIs + LPVIr Reference

Patients with HIV-1
RNA <50 80.4% 66.0% [31[4]
copies/mL

Not explicitly stated,

) ) but superiority was
Patients with HIV-1

) shown in per-protocol Not explicitly stated [7]
RNA < 400 copies/mL

analysis for this

endpoint.

Mean change in CD4+ ) ) ) )
Data not available ina  Data not available in a
T-cell count from
) comparable format. comparable format.
baseline

| Virologic Failure (HIV RNA = 400 copies/mL) | 6% | 8% |[5] |

Table 3: Safety Profile from the Phase 3 TALENT Study
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Adverse Event Albuvirtide + LPVIr

Any Grade 3-4
Adverse Event

Similar frequency
in both groups

2 NRTIs + LPVIr Reference

Similar frequency

3][4
in both groups [3104]

Diarrhea, upper

respiratory tract
Most Common AEs ) ) )

infections, increased

triglycerides

Diarrhea, upper
respiratory tract
[3]4]

infections, increased

triglycerides

Drug-related Serious

None reported
AEs

Not specified, but two
participants
[5]

discontinued due to
AEs.

| Injection Site Reactions | None reported | N/A |[5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of

clinical trial data.

Protocol 1: Quantification of HIV-1 RNA (Viral Load)

Obijective: To quantify the number of HIV-1 RNA copies in patient plasma.

Method: COBAS AmpliPrep/COBAS TagMan HIV-1 Test, v2.0 (Roche Molecular Diagnostics)

Principle: This is a real-time polymerase chain reaction (RT-PCR) assay that automates sample

preparation, reverse transcription, and PCR amplification to quantify HIV-1 RNA.[8][9]

Procedure:

e Specimen Collection and Processing:

o Collect whole blood in EDTA tubes.

o Centrifuge to separate plasma within 6 hours of collection.
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o Store plasma frozen at -70°C until analysis.[10][11]

o Automated RNA Extraction (COBAS AmpliPrep):
o Thaw plasma samples at room temperature.
o Load plasma samples onto the COBAS AmpliPrep instrument.

o The instrument performs automated lysis of viral particles, nucleic acid binding to
magnetic glass particles, washing, and elution of the purified RNA.[8][9]

e Real-time RT-PCR (COBAS TagMan):

o

The purified RNA is automatically transferred to the COBAS TagMan analyzer.

[e]

Reverse transcription of HIV-1 RNA to cDNA is performed.

o

The cDNA is amplified by PCR using specific primers and probes for conserved regions of
the HIV-1 genome.

(¢]

The accumulation of PCR product is monitored in real-time by detecting the fluorescence
of a cleaved dual-labeled probe.[8][9]

¢ Quantification:

o The viral load is calculated by comparing the amplification signal of the patient sample to a
standard curve generated from known concentrations of an internal RNA standard.

o Results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).

Protocol 2: CD4+ T-Cell Count

Objective: To determine the absolute number of CD4+ T-lymphocytes in whole blood.
Method: Flow Cytometry using BD FACSCalibur or BD FACSCount system.

Principle: This method uses fluorescently labeled monoclonal antibodies to identify and
enumerate lymphocyte subsets based on their cell surface antigens.
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Procedure:
e Specimen Collection:
o Collect whole blood in EDTA tubes.
e Staining:
o Pipette 50 pL of whole blood into a tube.

o Add a cocktail of fluorescently labeled antibodies (e.g., CD3-FITC, CD4-PE, CD45-
PerCP).

o Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[12]
o Lysis:

o Add a lysing solution (e.g., BD FACS Lysing Solution) to lyse red blood cells.

o Incubate for 10-15 minutes at room temperature in the dark.[12]
e Flow Cytometric Analysis:

o Acquire the sample on the flow cytometer.

o Identify the lymphocyte population based on their forward and side scatter properties and
CD45 expression.

o Within the lymphocyte gate, identify and enumerate the CD3+CD4+ T-cell population.[12]
e Absolute Count Calculation:

o For single-platform systems (like BD FACSCount), a known number of fluorescent beads
in the reagent tube allows for the direct calculation of the absolute cell count per microliter
of blood.[13]

o For dual-platform systems, the percentage of CD4+ T-cells obtained from the flow
cytometer is multiplied by the total lymphocyte count from a hematology analyzer.
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Protocol 3: HIV-1 Drug Resistance Testing

Objective: To identify genetic mutations in the HIV-1 genome that confer resistance to
antiretroviral drugs.

Method: Genotypic and Phenotypic Assays
A. Genotypic Resistance Assay (Sequencing of gp41)

Principle: This assay involves sequencing the gp41 region of the HIV-1 env gene to detect
mutations known to be associated with resistance to fusion inhibitors.[14]

Procedure:

RNA Extraction:

o Extract HIV-1 RNA from patient plasma as described in Protocol 1.

Reverse Transcription and PCR:
o Synthesize cDNA from the viral RNA.

o Amplify the gp41 coding region using specific primers.

DNA Sequencing:

o Sequence the amplified PCR product.

Data Analysis:
o Compare the patient's gp41 sequence to a wild-type reference sequence.

o Identify mutations at positions known to be associated with fusion inhibitor resistance
(e.g., in the HR1 domain).[2][15]

B. Phenotypic Resistance Assay (e.g., PhenoSense)

Principle: This assay measures the ability of a patient's virus to replicate in the presence of
different concentrations of an antiretroviral drug.[10][11]
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Procedure:

e Generation of Recombinant Virus:
o Amplify the patient's viral RNA from plasma.
o Insert the amplified genetic material into a viral vector that lacks the corresponding region.
o This creates a recombinant virus containing the patient's viral genes of interest.[16]

e Drug Susceptibility Testing:

o Culture host cells and infect them with the recombinant virus in the presence of serial
dilutions of Albuvirtide.

o Measurement of Viral Replication:

o Quantify viral replication at each drug concentration. This is often done using a reporter
gene (e.g., luciferase) incorporated into the viral vector.[16]

o Data Analysis:
o Calculate the drug concentration that inhibits viral replication by 50% (IC50).

o Compare the IC50 of the patient's virus to the IC50 of a wild-type reference virus to
determine the fold-change in susceptibility.[17]
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Caption: Workflow for HIV-1 Drug Resistance Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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